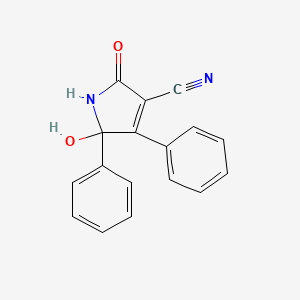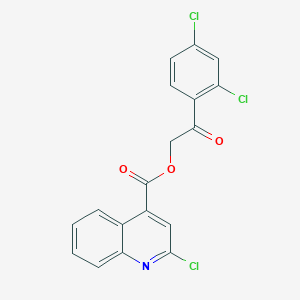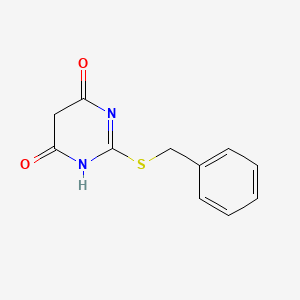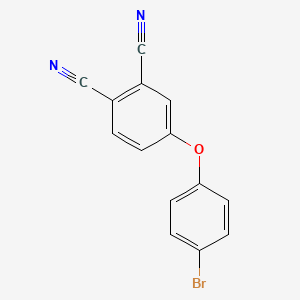![molecular formula C24H18N2O3 B10885033 N-[(1Z)-1-(furan-2-yl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10885033.png)
N-[(1Z)-1-(furan-2-yl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{(Z)-2-(2-FURYL)-1-[(1-NAPHTHYLAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{(Z)-2-(2-FURYL)-1-[(1-NAPHTHYLAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furyl Group: Starting with a furan derivative, the furyl group can be introduced through electrophilic substitution reactions.
Introduction of the Naphthylamino Group: This step may involve the reaction of a naphthylamine derivative with a suitable carbonyl compound to form the naphthylamino moiety.
Formation of the Ethenyl Linkage: The ethenyl linkage can be formed through a Wittig reaction or a similar carbon-carbon bond-forming reaction.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions such as temperature, solvent, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-{(Z)-2-(2-FURYL)-1-[(1-NAPHTHYLAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Used in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N1-{(Z)-2-(2-FURYL)-1-[(1-NAPHTHYLAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N~1~-{(Z)-2-(2-FURYL)-1-[(1-PHENYLAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE
- N~1~-{(Z)-2-(2-THIENYL)-1-[(1-NAPHTHYLAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE
Uniqueness
N~1~-{(Z)-2-(2-FURYL)-1-[(1-NAPHTHYLAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H18N2O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H18N2O3/c27-23(18-9-2-1-3-10-18)26-22(16-19-12-7-15-29-19)24(28)25-21-14-6-11-17-8-4-5-13-20(17)21/h1-16H,(H,25,28)(H,26,27)/b22-16- |
InChI Key |
BMEISJYSURBRKC-JWGURIENSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10884956.png)
![{2-bromo-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B10884960.png)


![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-fluorophenyl)methanone](/img/structure/B10884970.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10884979.png)
![N-[4-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10884982.png)

![1-Benzyl-4-[1-(3-chlorobenzyl)piperidin-4-yl]piperazine](/img/structure/B10884997.png)
![1-[1-(4-Bromobenzyl)piperidin-4-yl]azepane](/img/structure/B10885000.png)


![(2-Methoxyphenyl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10885009.png)
